![molecular formula C17H14N4O4 B11829142 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid CAS No. 2186700-19-4](/img/structure/B11829142.png)
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid is a complex organic compound with a molecular formula of C17H14N4O4. This compound is characterized by the presence of a pyrimidine ring, a pyridine ring, and an ethoxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group and pyridine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Activity
Research indicates that compounds similar to 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid exhibit promising antidiabetic properties. Specifically, they act as inhibitors of sodium-glucose cotransporter 2 (SGLT2), which is crucial in glucose reabsorption in the kidneys. By inhibiting SGLT2, these compounds help lower blood glucose levels, making them potential candidates for diabetes management .
Anti-inflammatory Effects
This compound also shows potential in treating inflammatory diseases. Studies have demonstrated that similar pyrimidine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in various models of inflammatory diseases . This property could be beneficial in developing treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Antidiabetic Efficacy
In a recent study published by Pfizer, the efficacy of a related compound (PF-06865571) was evaluated for its ability to lower blood glucose levels in diabetic models. The results indicated a significant reduction in fasting blood glucose levels compared to control groups, showcasing the potential of this class of compounds in diabetes therapy .
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory properties of pyrimidine derivatives. In vitro experiments demonstrated that these compounds could significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α) from activated macrophages, suggesting their utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 5-Pyrimidinecarboxamide, 2- [5- [ (3-ethoxy-2-pyridinyl)oxy]-3-pyridinyl]-N- [ (3S)-tetrahydro-3-furanyl]
Uniqueness
Compared to similar compounds, 2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid stands out due to its unique combination of functional groups and rings. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Biological Activity
2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylic acid, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a pyrimidine core substituted with a carboxylic acid group and an ethoxypyridine moiety. Such structural characteristics contribute to its biological activity.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against specific bacterial strains, suggesting its potential use in treating infections.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has been suggested that this compound can interact with specific receptors, altering cellular responses.
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study on Antitumor Activity : A study conducted on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis via caspase activation.
- Anti-inflammatory Study : In an animal model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : A clinical trial assessing the efficacy against bacterial infections showed promising results, with a notable reduction in bacterial load among treated subjects.
Data Table: Summary of Biological Activities
Properties
CAS No. |
2186700-19-4 |
---|---|
Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14N4O4/c1-2-24-14-4-3-5-19-16(14)25-13-6-11(7-18-10-13)15-20-8-12(9-21-15)17(22)23/h3-10H,2H2,1H3,(H,22,23) |
InChI Key |
XYLTUJJJRPBHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)O |
Origin of Product |
United States |
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